molecular formula C15H15NO2 B2525508 {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate CAS No. 338422-69-8

{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate

Cat. No.: B2525508
CAS No.: 338422-69-8
M. Wt: 241.28 g/mol
InChI Key: BRUDIIMWIFKTOZ-WJDWOHSUSA-N
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Description

{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate is a chemical compound with the molecular formula C15H15NO2. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by its unique structure, which includes a benzyloxy group attached to a phenyl ring, a methylene group, and an ammoniumolate group.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate typically involves the protection of salicylaldehyde to form 2-benzyloxy-benzyl chloride through benzyl protection, deoxidization, and chlorination . Another method involves the use of 2-benzyloxy-1-methylpyridinium triflate as a reagent for the synthesis of benzyl ethers and esters . The reaction conditions for these methods vary, but they generally require the use of solvents such as toluene or trifluorotoluene and catalysts like magnesium oxide.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The benzylic position is particularly reactive, making it susceptible to oxidation and bromination reactions .

Common Reagents and Conditions

Major Products

The major products formed from these reactions include benzoic acids from oxidation and benzylic halides from substitution reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate is unique due to its specific combination of functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical reactions and its utility in diverse scientific fields make it a valuable compound for research and industrial purposes.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate involves the reaction of benzaldehyde with 2-hydroxybenzyl alcohol to form 2-(benzyloxy)benzaldehyde, which is then reacted with methylamine to form the final product.", "Starting Materials": ["Benzaldehyde", "2-hydroxybenzyl alcohol", "Methylamine"], "Reaction": ["Step 1: React benzaldehyde with 2-hydroxybenzyl alcohol in the presence of a catalyst to form 2-(benzyloxy)benzaldehyde.", "Step 2: React 2-(benzyloxy)benzaldehyde with methylamine in the presence of a base to form {[2-(Benzyloxy)phenyl]methylene}(methyl)-ammoniumolate."] }

CAS No.

338422-69-8

Molecular Formula

C15H15NO2

Molecular Weight

241.28 g/mol

IUPAC Name

N-methyl-1-(2-phenylmethoxyphenyl)methanimine oxide

InChI

InChI=1S/C15H15NO2/c1-16(17)11-14-9-5-6-10-15(14)18-12-13-7-3-2-4-8-13/h2-11H,12H2,1H3/b16-11-

InChI Key

BRUDIIMWIFKTOZ-WJDWOHSUSA-N

Isomeric SMILES

C/[N+](=C/C1=CC=CC=C1OCC2=CC=CC=C2)/[O-]

SMILES

C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-]

Canonical SMILES

C[N+](=CC1=CC=CC=C1OCC2=CC=CC=C2)[O-]

solubility

not available

Origin of Product

United States

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